molecular formula C17H21N5O3 B11570001 Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11570001
M. Wt: 343.4 g/mol
InChI Key: CSEUZBBXZAFETB-UHFFFAOYSA-N
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Description

PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multicomponent reaction. One common method involves the Biginelli reaction, which is an acid-catalyzed condensation of an aromatic aldehyde, urea, and ethyl acetoacetate. In this case, the reaction would involve 2-ethoxybenzaldehyde, 5-aminotetrazole, and ethyl acetoacetate, with p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . The reaction yields the desired tetrazolopyrimidine derivative with high efficiency.

Chemical Reactions Analysis

PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to the modulation of various cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives, such as:

The uniqueness of PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H21N5O3/c1-4-10-25-16(23)14-11(3)18-17-19-20-21-22(17)15(14)12-8-6-7-9-13(12)24-5-2/h6-9,15H,4-5,10H2,1-3H3,(H,18,19,21)

InChI Key

CSEUZBBXZAFETB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OCC)C

Origin of Product

United States

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